Cas no 629-74-3 (1-Hexadecyne)
1-Hexadecyne Chemical and Physical Properties
Names and Identifiers
-
- 1-Hexadecyne
- hexadec-1-yne
- 1-pentadecyne
- EINECS 211-106-3
- Hexadec-1-in
- n-Tetradecyl-acetylen
- Tetradecylacetylene
- N-TETRADECYLACETYLENE
- H0433
- D90869
- CS-0206615
- MFCD00015084
- 629-74-3
- BS-22713
- FT-0607884
- DTXSID2060880
- NS00035234
- AKOS015836227
- DTXCID7043582
-
- MDL: MFCD00015084
- Inchi: 1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h1H,4-16H2,2H3
- InChI Key: UCIDYSLOTJMRAM-UHFFFAOYSA-N
- SMILES: C(CCCCCCC#C)CCCCCCC
- BRN: 1702804
Computed Properties
- Exact Mass: 222.23500
- Monoisotopic Mass: 222.234751
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 12
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 7.8
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Liquid
- Density: 0,797 g/cm3
- Melting Point: 15°C
- Boiling Point: 284°C(lit.)
- Flash Point: >110°C
- Refractive Index: 1.4420
- PSA: 0.00000
- LogP: 5.71080
- Solubility: Not determined
- Vapor Pressure: 0.0±0.3 mmHg at 25°C
1-Hexadecyne Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:warning
- Hazard Statement: H304
- Warning Statement: P301+P310+P331-P405-P501
- Hazard Category Code: 11
- Safety Instruction: S24/25
- TSCA:Yes
- Safety Term:S24/25
- Risk Phrases:R11
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Hexadecyne Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H862207-5ml |
1-Hexadecyne |
629-74-3 | ≥90%(GC) | 5ml |
627.00 | 2021-05-17 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11366-5g |
1-Hexadecyne, tech. 90% |
629-74-3 | tech. 90% | 5g |
¥660.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11366-25g |
1-Hexadecyne, tech. 90% |
629-74-3 | tech. 90% | 25g |
¥2652.00 | 2023-04-13 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157365-1ml |
1-Hexadecyne |
629-74-3 | ≥90%(GC) | 1ml |
¥184.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157365-25ml |
1-Hexadecyne |
629-74-3 | ≥90%(GC) | 25ml |
¥2338.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157365-5ML |
1-Hexadecyne |
629-74-3 | ≥90%(GC) | 5ml |
¥676.90 | 2023-09-02 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0433-5ML |
1-Hexadecyne |
629-74-3 | >90.0%(GC) | 5ml |
¥730.00 | 2024-04-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0433-5ml |
1-Hexadecyne |
629-74-3 | 90.0%(GC) | 5ml |
¥715.0 | 2022-05-30 | |
| abcr | AB117006-5 g |
1-Hexadecyne, 90%; . |
629-74-3 | 90% | 5 g |
€71.90 | 2023-07-20 | |
| abcr | AB117006-25 g |
1-Hexadecyne, 90%; . |
629-74-3 | 90% | 25 g |
€147.00 | 2023-07-20 |
1-Hexadecyne Suppliers
1-Hexadecyne Related Literature
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1. 164. Syntheses of long-chain acids. Part VI. Acetylenic acids and cis,cis-docosa-5,13-dienoic acidD. E. Ames,A. N. Covell,T. G. Goodburn J. Chem. Soc. 1965 894
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Xiongwu Kang,Shaowei Chen Nanoscale 2012 4 4183
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3. 200. The application of lithium alkynyls in the synthesis of long-chain dialkylacetylenesB. B. Elsner,P. F. M. Paul J. Chem. Soc. 1951 893
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JiYoung Mun,Amber Onorato,Frank C. Nichols,Martha D. Morton,Abdullah I. Saleh,Morgan Welzel,Michael B. Smith Org. Biomol. Chem. 2007 5 3826
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5. Total synthesis of symbioramide, a novel Ca2+-ATPase activator from Symbiodinium spJun Yoshida,Masako Nakagawa,Hiroko Seki,Tohru Hino J. Chem. Soc. Perkin Trans. 1 1992 343
Related Categories
- Solvents and Organic Chemicals Organic Compounds Carbides Acetylides
- Solvents and Organic Chemicals Organic Compounds Acetylides Acetylides
- Solvents and Organic Chemicals Organic Compounds Acetylides
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
Additional information on 1-Hexadecyne
Chemical Profile of 1-Hexadecyne (CAS No: 629-74-3)
1-Hexadecyne, with the chemical formula C16H26, is a long-chain alkyne that has garnered significant attention in the field of organic synthesis and material science due to its unique structural and electronic properties. As a member of the alkyne family, it features a carbon-carbon triple bond, which imparts distinct reactivity and potential applications in various chemical transformations. This compound, identified by its CAS number 629-74-3, is widely studied for its role in synthesizing complex molecules, including pharmaceutical intermediates and advanced materials.
The molecular structure of 1-Hexadecyne consists of a linear chain of sixteen carbon atoms, with the triple bond located at one end. This configuration makes it an ideal candidate for polymerization reactions, leading to the development of high-performance polymers with tailored mechanical and thermal properties. Recent research has highlighted its utility in creating conductive polymers, which are essential for applications in organic electronics, such as flexible displays and solar cells.
In the realm of pharmaceutical chemistry, 1-Hexadecyne has been explored as a precursor for synthesizing bioactive molecules. The triple bond in its structure can be selectively functionalized through various reactions, such as hydrohalogenation or metal-catalyzed coupling reactions, enabling the construction of more complex scaffolds. For instance, studies have demonstrated its use in generating alkynylated peptides and nucleoside analogs, which are crucial for developing novel therapeutic agents targeting infectious diseases and cancer.
One of the most intriguing aspects of 1-Hexadecyne is its potential in photopharmacology. The alkyne moiety can be incorporated into drug molecules to modulate their photophysical properties, allowing for light-induced activation or deactivation of the drug. This approach has opened new avenues in precision medicine, where external stimuli can be used to control drug release and efficacy. Recent advancements in this field have shown promising results in using 1-Hexadecyne-based probes for real-time imaging of biological processes, enhancing our understanding of disease mechanisms at the molecular level.
The synthesis of 1-Hexadecyne typically involves acetylene polymerization or cross-coupling reactions between terminal alkynes. Modern synthetic methodologies have improved the efficiency and selectivity of these processes, making it more feasible to produce high-purity samples for research and industrial applications. Catalytic systems based on transition metals such as palladium and copper have been particularly effective in facilitating these transformations, enabling the scalable production needed for commercial use.
Industrial applications of 1-Hexadecyne extend beyond pharmaceuticals and materials science. Its derivatives are being investigated as components in specialty lubricants and coatings due to their ability to enhance durability and resistance to environmental factors. Additionally, researchers are exploring its role in energy storage technologies, where its conjugated system could contribute to the development of more efficient organic batteries.
The environmental impact of using 1-Hexadecyne is also a topic of interest. While traditional hydrocarbon-based products have raised concerns about sustainability, efforts are underway to develop greener synthetic routes that minimize waste and reduce reliance on non-renewable resources. Biocatalytic approaches, leveraging enzymes to perform key transformations, represent a promising alternative that aligns with global efforts toward sustainable chemistry.
In conclusion, 1-Hexadecyne (CAS No: 629-74-3) is a versatile compound with far-reaching implications across multiple scientific disciplines. Its unique structural features make it invaluable for synthesizing advanced materials and pharmaceuticals, while ongoing research continues to uncover new applications in fields such as photopharmacology and sustainable chemistry. As our understanding of its properties grows, so too does its potential to drive innovation and address some of the most pressing challenges in modern science.